Fmoc-N-Me-D-Arg(pbf)-OH

Descripción general

Descripción

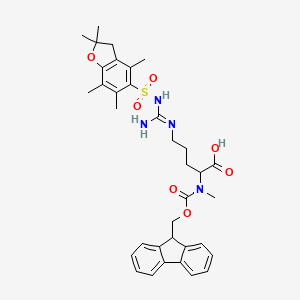

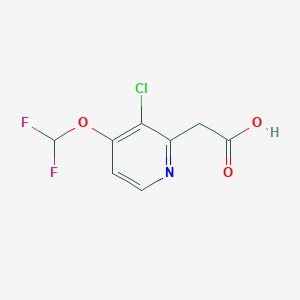

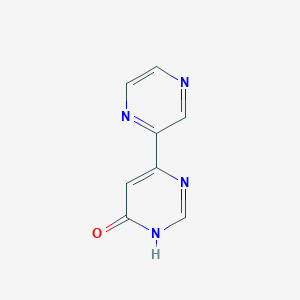

Fmoc-N-Me-D-Arg(Pbf)-OH is a chemical compound with the CAS number 913733-27-4 . It has a molar mass of 662.80 g/mol and a molecular formula of C₃₅H₄₂N₄O₇S₇ .

Molecular Structure Analysis

The Hill formula for Fmoc-N-Me-D-Arg(Pbf)-OH is C₃₅H₄₂N₄O₇S₇ . The exact mass is 662.277405 .Physical And Chemical Properties Analysis

Fmoc-N-Me-D-Arg(Pbf)-OH has a predicted boiling point of 817.5±75.0 °C and a predicted density of 1.34±0.1 g/cm3 . It should be stored in a sealed dry, -20℃ refrigerator .Aplicaciones Científicas De Investigación

Efficient Synthesis Techniques

- Improved Access to Pbf-Protected Argininic Acid: Pbf-protected argininic acid, crucial for Fmoc-solid phase peptide synthesis, shows high yield via nitrosating agent use, demonstrating efficient synthesis routes (Cupido et al., 2005).

- Alternative Solvents for Peptide Synthesis: The use of N-butylpyrrolidinone (NBP) as an alternative solvent showcases a strategy to incorporate Fmoc-Arg(Pbf)-OH effectively into peptides, addressing issues related to sterically hindered amino acids (de la Torre et al., 2020).

- Optimization of Synthesis Conditions: Studies on the synthesis of Fmoc-Arg(Pbf)-OH highlight the benefits of phase-transfer catalysis and solvent selection in improving yield and quality of the protected amino acid (Hong Yong-yu, 2006).

Enhancement of Peptide Synthesis Yield and Purity

- Microwave Irradiation Techniques: Applying microwave irradiation in the solid-phase synthesis of peptides, such as leuprorelin, has been shown to significantly enhance yield and efficiency, demonstrating the utility of Fmoc-Arg(Pbf)-OH in modern synthesis approaches (Shen Shu-bao, 2009; 2012).

- Addressing Impurity Challenges: Research identifying new impurities in Fmoc-protected amino acid derivatives, including Fmoc-Arg(Pbf)-OH, underscores the importance of quality control and raw material specifications to avoid beta-Ala contamination (Hlebowicz et al., 2008).

Novel Peptide Functionalities

- Cyclic RGD Peptides Synthesis: The synthesis of cyclic RGD peptides, employing Fmoc-Arg(Pbf)-OH, illustrates the compound's role in creating potent integrin receptor antagonists, showcasing its application in therapeutic peptide development (Yamada et al., 2012).

Propiedades

IUPAC Name |

5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)38-33(36)37-17-11-16-29(32(40)41)39(6)34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,40,41)(H3,36,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGKXARLCPKZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Pyridin-3-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487156.png)

![5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487171.png)